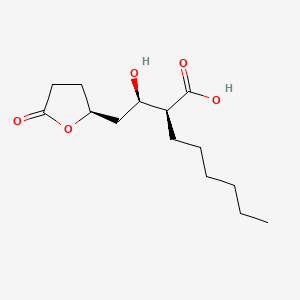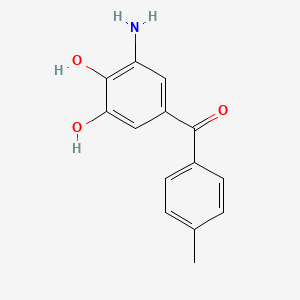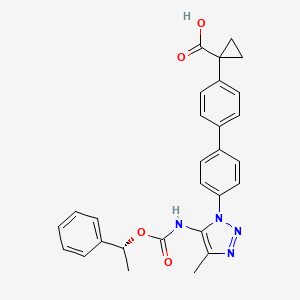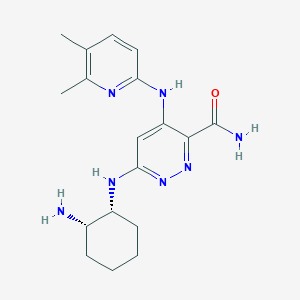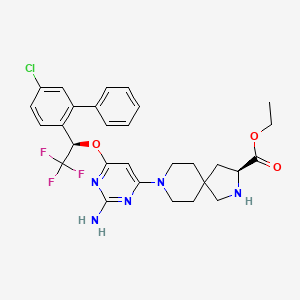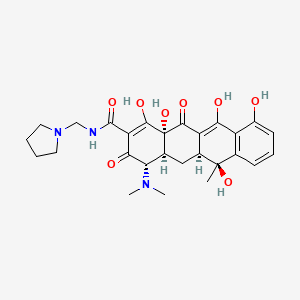
S0859
Vue d'ensemble
Description
Il a la formule chimique C29H24ClN3O3S et est principalement utilisé dans la recherche scientifique pour étudier le rôle du cotransport sodium-bicarbonate dans divers processus physiologiques . Ce composé est particulièrement important dans la recherche cardiaque en raison de sa capacité à influencer la régulation du pH intracellulaire .
Applications De Recherche Scientifique
S0859 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of sodium-bicarbonate cotransport and its role in regulating intracellular pH . In biology, this compound is used to investigate the effects of sodium-bicarbonate cotransport inhibition on cellular processes such as cell proliferation and apoptosis . In medicine, this compound has potential therapeutic applications in the treatment of conditions related to abnormal pH regulation, such as ischemic heart disease . Additionally, this compound is used in industrial research to develop new drugs and therapeutic agents targeting sodium-bicarbonate cotransport .
Mécanisme D'action
Target of Action
S0859, also known as 2-chloro-N-((2’-(N-cyanosulfamoyl)biphenyl-4-yl)methyl)-N-(4-methylbenzyl)benzamide, is a selective, high-affinity inhibitor of the Na+/HCO3- co-transporter (NBC) . NBCs are membrane proteins that play a crucial role in maintaining intracellular pH by mediating the co-transportation of sodium ions and bicarbonate ions across the cell membrane .
Mode of Action
This compound acts by reversibly inhibiting the NBC-mediated intracellular pH recovery . This inhibition is achieved by the compound binding to the NBC, thereby preventing the co-transportation of sodium and bicarbonate ions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of intracellular pH. Under normal physiological conditions, NBCs help maintain the pH balance within cells by transporting sodium and bicarbonate ions. In conditions such as ischemia-reperfusion injury, where metabolic acidosis occurs, nbcs can be activated by the ph gradient of intracellular and extracellular environments induced by acidosis . By inhibiting NBCs, this compound can influence this pH regulation, potentially leading to a protective effect against conditions like ischemia-reperfusion injury .
Pharmacokinetics
It is known that this compound is a reversible inhibitor of nbc, suggesting that it can bind to and dissociate from the nbc
Result of Action
The inhibition of NBCs by this compound has been shown to have protective effects in models of ischemia-reperfusion injury. For instance, this compound has been found to protect CA1 neurons from ischemia-reperfusion induced neuronal cell death, astrocyte accumulation, and spatial memory impairment . This suggests that NBC inhibitors like this compound could be a promising target to protect neuronal functions after ischemia-reperfusion .
Action Environment
The action of this compound is influenced by the pH gradient of intracellular and extracellular environments. In conditions of metabolic acidosis, such as during ischemia-reperfusion injury, the pH gradient can activate NBCs . By inhibiting NBCs, this compound can influence this process.
Méthodes De Préparation
La voie de synthèse comprend généralement la formation de la partie N-cyanosulfonamide suivie de l'ajout du groupe inhibiteur du cotransport sodium-bicarbonate . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.
Analyse Des Réactions Chimiques
S0859 subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques, les acides et les bases . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, en présence d'acides forts, this compound peut subir une hydrolyse pour former son dérivé sulfonamide correspondant .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes du cotransport sodium-bicarbonate et son rôle dans la régulation du pH intracellulaire . En biologie, this compound est utilisé pour étudier les effets de l'inhibition du cotransport sodium-bicarbonate sur les processus cellulaires tels que la prolifération cellulaire et l'apoptose . En médecine, this compound a des applications thérapeutiques potentielles dans le traitement des affections liées à une régulation anormale du pH, telles que la maladie cardiaque ischémique . De plus, this compound est utilisé dans la recherche industrielle pour développer de nouveaux médicaments et agents thérapeutiques ciblant le cotransport sodium-bicarbonate .
Mécanisme d'action
This compound exerce ses effets en inhibant le mécanisme de cotransport sodium-bicarbonate dans les cellules . Cette inhibition entraîne une diminution du pH intracellulaire, ce qui peut affecter divers processus cellulaires, notamment la contraction cellulaire et la signalisation . Les cibles moléculaires de this compound comprennent les cotransporteurs sodium-bicarbonate situés sur la membrane cellulaire . En se liant à ces transporteurs, this compound empêche le transport des ions sodium et bicarbonate dans la cellule, perturbant ainsi la régulation normale du pH .
Comparaison Avec Des Composés Similaires
S0859 est unique en raison de sa forte affinité et de sa sélectivité pour les cotransporteurs sodium-bicarbonate . Les composés similaires comprennent d'autres inhibiteurs du cotransport sodium-bicarbonate, tels que l'acétazolamide et le cariporide . this compound se distingue par sa structure chimique spécifique et sa capacité à inhiber réversiblement le cotransport sodium-bicarbonate sans affecter d'autres mécanismes de transport ionique . Cela fait de this compound un outil précieux pour étudier le rôle du cotransport sodium-bicarbonate dans divers processus physiologiques et pathologiques .
Propriétés
IUPAC Name |
2-chloro-N-[[4-[2-(cyanosulfamoyl)phenyl]phenyl]methyl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c1-21-10-12-22(13-11-21)18-33(29(34)26-7-2-4-8-27(26)30)19-23-14-16-24(17-15-23)25-6-3-5-9-28(25)37(35,36)32-20-31/h2-17,32H,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDBPOSLOROLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC#N)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742624 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019331-10-2 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S0859 interact with its target, the sodium bicarbonate cotransporter (NBC)?
A1: this compound directly binds to NBCs, specifically NBCe1 and NBCn1, inhibiting their ability to transport sodium and bicarbonate ions across cell membranes. [, , ]
Q2: What are the downstream effects of this compound-mediated NBC inhibition?
A2: Inhibiting NBCs with this compound disrupts cellular pH regulation, leading to intracellular acidification. [, ] This acidification has been shown to influence various cellular processes, including cell proliferation, viability, and apoptosis. [, , ]
Q3: Can you elaborate on the effect of this compound on KCC2 phosphorylation?
A4: In HEK cells expressing KCC2, this compound prevented KCC2 activation induced by staurosporine and 4-aminopyridine. [] Interestingly, this compound had differing effects on KCC2 phosphorylation at different developmental stages in hippocampal neurons. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H24ClN3O3S, and its molecular weight is 529.05 g/mol.
Q5: How does modifying the structure of this compound affect its inhibitory activity on NBCs?
A6: Research suggests that the N-cyanosulfonamide moiety in this compound is crucial for its NBC inhibitory activity. Replacing this moiety with N-cyano sulfimidoyl or N-cyano sulfoximidoyl groups led to a loss of inhibitory action against NBCs in cancer cells. []
Q6: What is known about the stability of this compound under various conditions?
A7: this compound exhibits strong binding to plasma components, potentially affecting its efficacy in in vivo settings. [] Further research is needed to determine its stability profile under different conditions.
Q7: What is the bioavailability of this compound?
A8: While specific bioavailability data is limited, the strong binding of this compound to plasma components suggests potential challenges in achieving sufficient drug exposure in vivo. []
Q8: In which models has this compound demonstrated efficacy in inhibiting NBCs?
A9: this compound has effectively inhibited NBC activity in various cellular models, including human and murine cancer cell lines, [] primary mouse hippocampal neurons, [] HEK cells, [] and human neutrophils. []
Q9: What are the implications of this compound's strong plasma binding for its therapeutic potential?
A11: The strong plasma binding of this compound presents challenges for its development as a therapeutic agent. It could lead to reduced drug concentration at the target site and necessitate higher doses, potentially increasing the risk of off-target effects or toxicity. []
Q10: Are there any ongoing clinical trials investigating the therapeutic potential of this compound?
A10: Currently, there are no publicly available data indicating ongoing clinical trials involving this compound.
Q11: What is the safety profile of this compound?
A13: While limited data is available on the comprehensive toxicity profile of this compound, some studies suggest potential adverse effects. For example, in a study using human-derived astrocytes, this compound exacerbated cell death induced by an ischemic solution, highlighting the need for careful consideration of its potential toxicity. []
Q12: What tools and resources are available for researchers interested in studying this compound and NBCs?
A14: Researchers can utilize various techniques, including electrophysiology (patch-clamp), fluorescence imaging (e.g., with BCECF, pHrodo Red AM), molecular biology (e.g., qPCR, Western blotting, siRNA knockdown), and animal models. Resources like genetically modified mice (e.g., Slc4a4fl/fl, NBCe1 knockout mice) are also valuable tools for studying NBC function. [, , , ]
Q13: What were the key discoveries that led to the identification and development of this compound as an NBC inhibitor?
A15: The identification of NBCs as key players in pH regulation and their implication in various diseases spurred the search for selective inhibitors. While the precise development pathway of this compound remains unclear, its discovery marked a significant step forward in understanding NBC function and exploring its therapeutic potential. [, ]
Q14: Which research fields benefit from the study of this compound and NBCs?
A14: Research on this compound and NBCs spans various disciplines, including:
- Oncology: Investigating the role of NBCs in tumor hypoxia, growth, and therapeutic resistance. [, ]
- Neuroscience: Understanding the contribution of NBCs to neuronal pH regulation, synaptic transmission, and neurological disorders. []
- Cardiology: Exploring the involvement of NBCs in cardiac function, arrhythmias, and ischemia-reperfusion injury. [, , ]
- Immunology: Examining the role of NBCs in immune cell function and inflammation. []
- Stem Cell Biology: Studying the importance of NBCs in stem cell proliferation, differentiation, and therapeutic applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


